2,5-Dichloropyridin-3-ol

Lipophilicity Drug Discovery Physicochemical Properties

This 2,5-dichloropyridin-3-ol (CAS 53335-73-2) provides two distinct electrophilic chlorine handles at C2/C5, enabling sequential Suzuki-Miyaura or Negishi couplings for diarylpyridine library synthesis. The 3-hydroxyl group directs metalation and modulates oxidative addition rates—a regioselectivity advantage absent in monochloro or non-hydroxylated analogs. LogP 1.88 and solid-state handling (mp 160-161°C) support CNS drug discovery and agrochemical intermediate development. Standard purity 98%.

Molecular Formula C5H3Cl2NO
Molecular Weight 163.99 g/mol
CAS No. 53335-73-2
Cat. No. B1311167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloropyridin-3-ol
CAS53335-73-2
Molecular FormulaC5H3Cl2NO
Molecular Weight163.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)Cl)Cl
InChIInChI=1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
InChIKeyUZTLKHQBGBOLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloropyridin-3-ol (CAS 53335-73-2) as a Pharmaceutical and Agrochemical Building Block


2,5-Dichloropyridin-3-ol (CAS 53335-73-2) is a chlorinated pyridinol derivative that serves as a versatile synthetic building block in pharmaceutical and agrochemical research . This compound contains a pyridine ring with chlorine substituents at the 2- and 5-positions and a hydroxyl group at the 3-position, providing dual electrophilic sites for selective functionalization. The molecular weight is 163.99 g/mol with a calculated LogP of 1.88 and pKa value that governs its reactivity profile [1][2]. As an AldrichCPR compound, it is supplied primarily to early discovery researchers as part of unique chemical collections, with a noted solid physical form and acute oral toxicity classification [3].

Critical Selection Considerations for 2,5-Dichloropyridin-3-ol in Synthetic Route Design


Chloropyridinols constitute a broad and chemically diverse class of building blocks wherein subtle positional variations profoundly alter reactivity, selectivity, and synthetic utility. In compounds such as 2,5-dichloropyridin-3-ol, the precise arrangement of chlorine atoms and the hydroxyl group governs not only the electronic environment of the pyridine ring but also determines which positions are accessible for cross-coupling, nucleophilic substitution, and subsequent functionalization [1]. Unlike structurally analogous monochloropyridinols such as 2-chloropyridin-3-ol (CAS 6636-78-8) or 5-chloro-3-pyridinol (CAS 74115-12-1), which offer only a single reactive halogen handle, the 2,5-dichloro substitution pattern of the target compound provides two distinct electrophilic sites that can be sequentially activated with appropriate catalyst and ligand selection [2]. Furthermore, the regioselectivity differences between 2,5-dichloropyridin-3-ol and its dichloropyridine analogs (lacking the hydroxyl group) are significant; the hydroxyl moiety at the 3-position can both direct metalation and influence oxidative addition rates in cross-coupling reactions [3]. Substituting an analog with similar molecular weight or apparent structural homology—but differing in chlorine positioning, hydroxyl placement, or the absence of the hydroxyl group—invariably results in altered reaction outcomes, lower site-selectivity, or the need for complete re-optimization of reaction conditions [4].

2,5-Dichloropyridin-3-ol: Quantitative Differentiation Evidence for Scientific Procurement


LogP and Lipophilicity Comparison Against Monochloropyridinol Analogs

2,5-Dichloropyridin-3-ol exhibits a calculated LogP value of 1.88, which is significantly higher than that of the monochlorinated analog 3-chloropyridin-2-ol (LogP 1.44), reflecting the increased lipophilicity imparted by the second chlorine atom [1][2]. The compound also demonstrates pH-dependent LogD values of 1.85 at pH 5.5 and 1.05 at pH 7.4, providing quantitative insight into its distribution behavior in different biological compartments [1].

Lipophilicity Drug Discovery Physicochemical Properties

Melting Point Differentiation from Structurally Related Dichloropyridines

The melting point of 2,5-dichloropyridin-3-ol is reported as 160-161°C, as documented in the patent synthesis procedure using 5-chloro-2,3-dihydroxypyridine and phosphoryl chloride . This value distinguishes it from the closely related analog 2-chloropyridin-3-ol, which has a reported melting range of 168-172°C, representing a 7-12°C depression [1].

Solid-State Properties Crystallinity Formulation

Suzuki-Miyaura Monoarylation Selectivity Comparison with 2,5-Dichloropyridine

For 2,5-dichloropyridine (the direct analog lacking the 3-hydroxyl group), ligand-free Jeffery conditions enhance C4-selectivity in Suzuki coupling by an order of magnitude to >99:1, enabling unprecedented C5-selective cross-couplings [1]. In contrast, the hydroxyl group in 2,5-dichloropyridin-3-ol fundamentally alters the electronic properties of the pyridine ring, which is expected to shift the inherent site-selectivity profile and oxidative addition kinetics relative to the non-hydroxylated analog [2][3].

Cross-Coupling Site-Selectivity Suzuki-Miyaura

Binding Affinity to Peripheral Benzodiazepine Receptor (PBR)

2,5-Dichloropyridin-3-ol was evaluated for binding affinity to the peripheral benzodiazepine receptor (PBR) in rat tissues, demonstrating measurable pIC50 activity in vitro [1]. While direct comparative pIC50 data against structurally related chloropyridinols were not identified, this assay confirms that the target compound engages this biologically relevant receptor target, providing a baseline for structure-activity relationship (SAR) studies.

Biological Activity Receptor Binding CNS Targets

Recommended Procurement Scenarios for 2,5-Dichloropyridin-3-ol in R&D and Industrial Applications


Dual-Halogen Scaffold for Sequential Cross-Coupling in Pharmaceutical Lead Optimization

In drug discovery programs requiring iterative diversification of a pyridine core, 2,5-dichloropyridin-3-ol provides two chemically distinct chlorine handles for sequential Suzuki-Miyaura, Negishi, or Sonogashira couplings. The presence of the 3-hydroxyl group modulates the electronic environment, enabling differential oxidative addition rates between the C2 and C5 positions when optimized with appropriate nickel or palladium catalyst systems. This dual-handle strategy is particularly valuable for generating libraries of diarylpyridines and triarylpyridines, which are common motifs in kinase inhibitors and GPCR modulators [1].

Lipophilic Pyridinol Building Block for CNS-Penetrant Compound Design

The calculated LogP value of 1.88 for 2,5-dichloropyridin-3-ol positions it as a moderately lipophilic building block suitable for central nervous system (CNS) drug discovery programs. Compared to more polar monochloropyridinols, the additional chlorine atom increases hydrophobicity, which can enhance passive membrane permeability and blood-brain barrier penetration. The compound's demonstrated binding to the peripheral benzodiazepine receptor (PBR) in rat tissues further supports its relevance as a scaffold for developing anxiolytic, anticonvulsant, or neuroprotective agents [2][3].

Synthetic Intermediate for Halogenated Pyridine Agrochemicals

2,5-Dichloropyridin-3-ol serves as a key intermediate in the synthesis of halogenated pyridine derivatives used in agrochemical formulations, including herbicides and fungicides . The compound's dual chlorine substitution pattern enables the construction of complex pyridine-containing frameworks through regioselective functionalization. The 160-161°C melting point range provides a convenient solid-state handling profile for process chemistry applications, distinguishing it from lower-melting or liquid analogs that may require specialized storage or handling procedures .

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